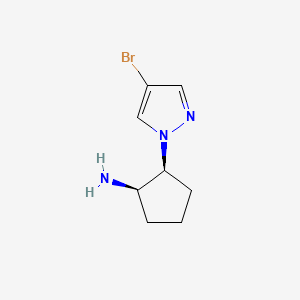

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine

Description

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine is a synthetic organic compound that features a cyclopentane ring substituted with a bromo-pyrazole moiety

Properties

IUPAC Name |

(1R,2S)-2-(4-bromopyrazol-1-yl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-6-4-11-12(5-6)8-3-1-2-7(8)10/h4-5,7-8H,1-3,10H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNGXWKHLQZTPU-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2C=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N2C=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Cyclopentane ring formation: The cyclopentane ring can be synthesized through a cyclization reaction involving a suitable precursor.

Coupling reaction: The final step involves coupling the bromo-pyrazole with the cyclopentane ring using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

- Rel-(1R,2S)-2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-amine

- Rel-(1R,2S)-2-(4-fluoro-1H-pyrazol-1-yl)cyclopentan-1-amine

- Rel-(1R,2S)-2-(4-iodo-1H-pyrazol-1-yl)cyclopentan-1-amine

Uniqueness

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This can result in distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs.

Biological Activity

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine is a compound characterized by its unique structural features, including a cyclopentane ring and a pyrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail the biological activities associated with this compound, supported by relevant research findings and data.

- Molecular Formula : CHBrN

- Molecular Weight : 220.09 g/mol

- CAS Number : 710944-68-6

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrazole derivatives could inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory processes. For instance, compounds derived from pyrazole scaffolds have shown up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. Compounds with similar structures have demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, a specific derivative exhibited promising results against these pathogens at concentrations as low as 40 µg/mL . This suggests that this compound may possess similar antimicrobial properties.

Antitumor Activity

Recent investigations into the anticancer properties of pyrazole-containing compounds have revealed their potential in inhibiting cancer cell proliferation. Certain derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, a study found that specific pyrazole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom in the pyrazole ring enhances the compound's reactivity and biological interaction capabilities. The cyclopentane moiety contributes to the compound's overall conformation and may influence its binding affinity to biological targets.

Case Studies

Several studies illustrate the biological activities of compounds related to this compound:

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | Various pyrazole derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |

| Argade et al. (2015) | Pyrazole analogs | Antimicrobial | Effective against E. coli and S. aureus |

| Chovatia et al. (2016) | Pyrazole derivatives | Antitubercular | High activity against Mycobacterium tuberculosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.